REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH2:12][CH2:13][CH2:14][N:15]=1.O.[OH-].[Na+]>CO.C(O)(=O)C>[Br:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[CH:11]1[CH2:12][CH2:13][CH2:14][NH:15]1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
5-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-pyrrole
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)C=1CCCN1
|
Name
|
methanol acetic acid
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract the solution with DCM
|
Type
|
WASH
|
Details
|
wash the organic solution with aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
remove the organic solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |